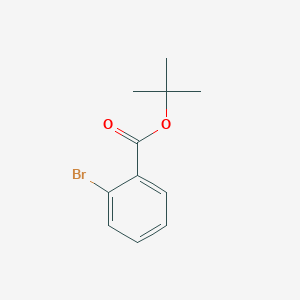
1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one
Vue d'ensemble
Description
1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one is a useful research compound. Its molecular formula is C13H17ClO and its molecular weight is 224.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization in Antimicrobial Agents
1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one has been utilized in the synthesis and characterization of substituted phenyl azetidines, which show potential as antimicrobial agents. This process involves a series of chemical reactions leading to the formation of compounds with antimicrobial properties, as described in the study by Doraswamy and Ramana (2013) (Doraswamy & Ramana, 2013).
Enantioselective Synthesis in Fungicides
The compound has been used in the enantioselective synthesis of S-enantiomers of systemic fungicides. A study by Majerić et al. (1995) details the process of reducing 2-Methyl-(4'-tert-butyl)cinnamaldehyde to S-3-(4'-tert-butyl)-phenyl-2-propanol, which is then used to synthesize S-enantiomers of fenpropidine and fenpropimorph, both of which are important systemic fungicides (Majerić et al., 1995).
Chemiluminescence Studies
This compound has been studied in the context of chemiluminescence. Matsumoto et al. (2001) explored the base-induced chemiluminescent decomposition of stereoisomeric derivatives, providing insights into the chemiluminescence properties and efficiencies of these compounds (Matsumoto et al., 2001).
Surface Chemistry and Catalysis
In the field of surface chemistry and catalysis, Zhao et al. (2010) investigated the thermal chemistry of related compounds on Ni(100) single-crystal surfaces. Their study provides a deeper understanding of the chemical reactions occurring at the surface level, particularly the formation of oxametallacycle intermediates (Zhao et al., 2010).
Application in Polymer Science
The compound has been utilized in the preparation and characterization of poly(silyl ester)s, as demonstrated in a study by Han et al. (2006). This research highlights its role in the development of polymers with specific molecular weights and thermal properties (Han et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-tert-butylphenyl)-2-chloropropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c1-9(14)12(15)10-5-7-11(8-6-10)13(2,3)4/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZLQSCORMCHDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)C(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396847 | |
| Record name | 1-(4-tert-Butylphenyl)-2-chloropropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59477-82-6 | |
| Record name | 1-(4-tert-Butylphenyl)-2-chloropropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
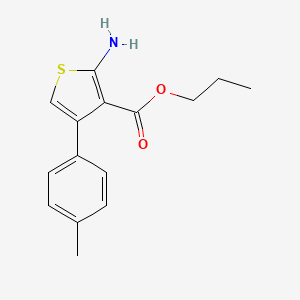

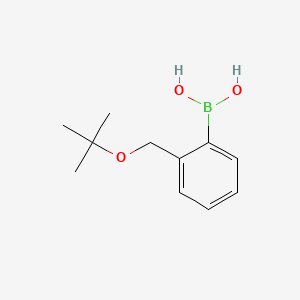
![[2-Amino-1-(2-chlorophenyl)ethyl]diethylamine](/img/structure/B1275570.png)


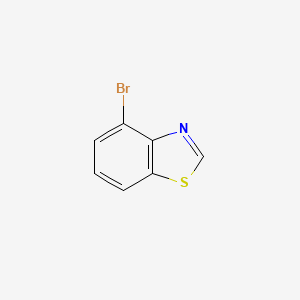



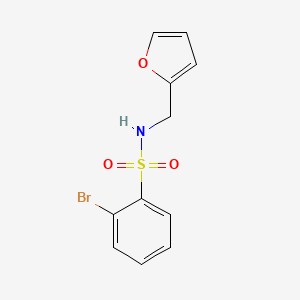
![4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275588.png)
